molecular formula C15H22N2O2 B3826514 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide

Cat. No. B3826514
M. Wt: 262.35 g/mol
InChI Key: LCNJTTWTHWIAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide, also known as CX614, is a potent positive allosteric modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide has been studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, epilepsy, and schizophrenia. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these disorders. N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide has also been studied for its potential use as a cognitive enhancer in healthy individuals, with promising results in improving memory and attention.

Mechanism of Action

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic transmission and plasticity. It enhances the binding of glutamate to the receptor, leading to increased ion flux and activation of downstream signaling pathways. This results in enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neuroprotection. N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide has been shown to have a long half-life in the brain, making it a promising candidate for therapeutic applications.

Advantages and Limitations for Lab Experiments

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide has several advantages for lab experiments, including its high potency and specificity for AMPA receptors, its long half-life in the brain, and its ability to enhance synaptic plasticity and improve cognitive function. However, there are also limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide. One area of focus is the development of more potent and selective positive allosteric modulators of AMPA receptors. Another area of focus is the identification of the specific downstream signaling pathways that are activated by N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide and the development of drugs that target these pathways. Additionally, there is a need for further studies on the safety and toxicity of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide at high doses, as well as its potential interactions with other drugs. Overall, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide has great potential for therapeutic applications in neurological disorders, and further research is needed to fully explore its potential.

properties

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-6-14(18)16-13-9-15(19)17(11-13)10-12-7-4-3-5-8-12/h12-13H,3-5,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNJTTWTHWIAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC(=O)N(C1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.